

TP0463518 Preclinical Safety & Toxicity Profile: Technical Support Center

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Compound of Interest		
Compound Name:	TP0463518	
Cat. No.:	B611446	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity and safety profile of **TP0463518**, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The information is presented in a question-and-answer format to directly address potential issues and queries during experimental evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for TP0463518?

A1: **TP0463518** is a competitive pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3.[1][2] By inhibiting these oxygen-sensing enzymes, **TP0463518** stabilizes Hypoxia-Inducible Factor-2 alpha (HIF-2α), a transcription factor.[1] This leads to the increased transcription of HIF-regulated genes, most notably erythropoietin (EPO), primarily in the liver.[1] [3][4] The resulting increase in endogenous EPO stimulates erythropoiesis, the production of red blood cells.[3]

Q2: What is the in vitro inhibitory potency of **TP0463518** against PHD enzymes?

A2: **TP0463518** demonstrates potent inhibition of human PHD enzymes. It competitively inhibits PHD2 with a K_i value of 5.3 nM and inhibits PHD1 and PHD3 with IC₅₀ values of 18 nM and 63 nM, respectively.[2][5]

Troubleshooting & Optimization





Q3: Troubleshooting: We are observing lower-than-expected serum EPO levels in our rat model after oral administration. What could be the cause?

A3: Several factors could contribute to this observation:

- Pharmacokinetics: **TP0463518** is rapidly absorbed and eliminated. In a first-in-human study, the time to maximum concentration (tmax) was between 1.25 and 2 hours, with a half-life (t½) of approximately 6 to 7.5 hours.[6] Ensure your blood sampling time points are optimized to capture the peak concentration.
- Food Effect: Co-administration with food can impact absorption. In human volunteers, food intake reduced the maximum concentration (Cmax) and total exposure (AUC) by 31% and 23%, respectively.[6] Standardize feeding schedules in your animal models to ensure consistent exposure.
- Species Differences: Significant species differences exist in the excretion routes of
 TP0463518. While urinary excretion is the main clearance route in humans and monkeys,
 biliary excretion is predominant in male rats.[7] This could affect overall exposure and
 pharmacodynamic response depending on the animal model used.

Q4: Has **TP0463518** shown efficacy in preclinical animal models of anemia?

A4: Yes. In a rat model of anemia of inflammation, oral administration of 10 mg/kg **TP0463518** once daily for six weeks significantly increased hematocrit values to levels comparable to healthy controls.[8] The compound has also been shown to increase serum EPO levels and hemoglobin in 5/6 nephrectomized (a model for chronic kidney disease) rats.[1][5]

Q5: What is the known safety and tolerability profile of **TP0463518** from preclinical and early clinical studies?

A5: Publicly available data indicates that **TP0463518** has an acceptable safety profile.[8] In a first-in-human study with single oral doses up to 36 mg, the compound was well-tolerated.[6] One adverse event (influenza) was noted at the highest dose but was not considered treatment-related.[6] Detailed GLP-compliant toxicology study results are not available in the public domain. For this class of HIF-PH inhibitors, researchers should generally monitor for effects related to exaggerated erythropoiesis (e.g., polycythemia, thromboembolic events) and potential off-target effects in long-term studies.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies.

Table 1: In Vitro Inhibitory Activity of TP0463518

Target Enzyme	Parameter	Value (nM)	Species
Human PHD1	IC50	18	Human
Human PHD2	Ki	5.3	Human
Human PHD3	IC50	63	Human
Monkey PHD2	IC50	22	Monkey
Data sourced from:[2] [5]			

Table 2: Illustrative Preclinical Repeat-Dose Toxicity Findings (Hypothetical Data)

Disclaimer: The following data are for illustrative purposes only and do not represent actual study results for **TP0463518**. Detailed toxicology data is not publicly available.



Species	Duration	Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Observatio ns
Rat	28-Day	Oral (gavage)	0, 10, 30, 100	30	Exaggerated pharmacolog y (increased hematocrit, RBC mass) at 100 mg/kg. No adverse histopathologi cal findings.
Dog	28-Day	Oral (capsule)	0, 5, 15, 50	15	Dose- dependent increases in reticulocytes and hemoglobin. Thromboemb olic events observed in one animal at 50 mg/kg.

Key Experimental Protocols

Protocol 1: Assessment of Hematological Parameters in a Rat Anemia Model

- Model Induction: Anemia of inflammation can be induced in Lewis rats via administration of peptidoglycan-polysaccharide (PG-PS).[8] Anemia typically develops within two weeks.
- Dosing: Administer TP0463518 or vehicle control via oral gavage once daily. A previously studied effective dose is 10 mg/kg.[8]
- Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified intervals (e.g., weekly) throughout the study duration (e.g., 6 weeks).[8]



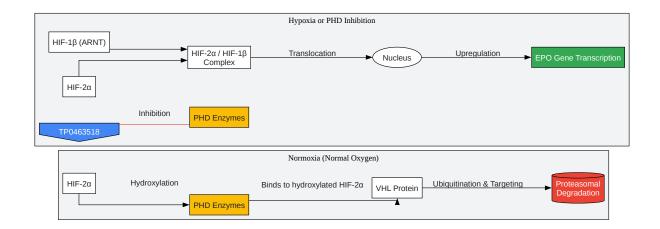
- Analysis: Use an automated hematology analyzer to measure key parameters, including hematocrit (HCT), hemoglobin (Hgb), red blood cell (RBC) count, and reticulocyte count.
- Endpoint: The primary endpoint is the change in hematocrit or hemoglobin levels from baseline compared to the vehicle-treated group.

Protocol 2: In Vitro PHD2 Inhibition Assay

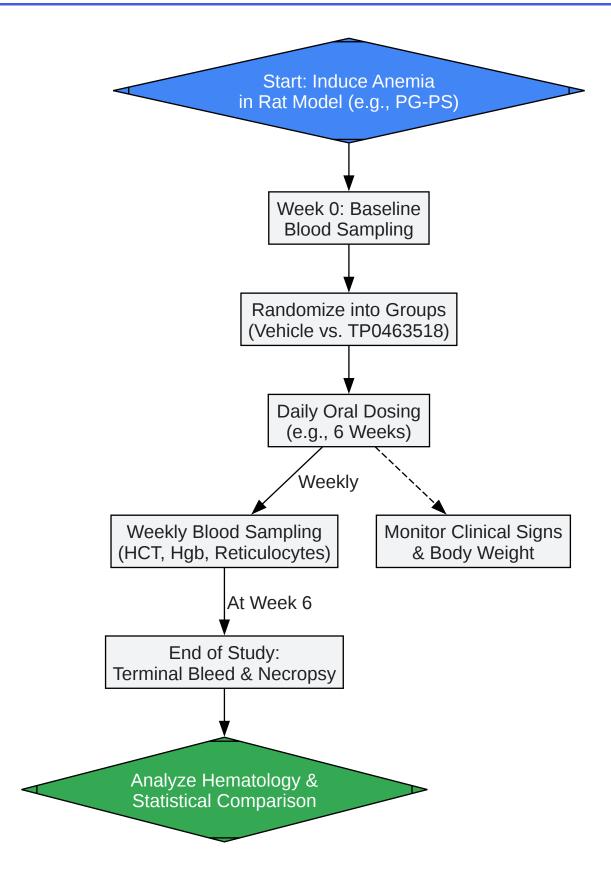
- Principle: This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by the PHD2 enzyme.
- Reagents: Recombinant human PHD2, synthetic HIF- 1α peptide substrate, co-factors (2-oxoglutarate, ascorbate, Fe²⁺), and a detection antibody that specifically recognizes the hydroxylated peptide.
- Procedure: a. Pre-incubate TP0463518 at various concentrations with the PHD2 enzyme in assay buffer. b. Initiate the enzymatic reaction by adding the HIF-1α peptide and co-factors.
 c. Incubate for a specified time (e.g., 60 minutes) at room temperature. d. Stop the reaction.
 e. Detect the amount of hydroxylated product using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based format.
- Data Analysis: Calculate the percent inhibition for each concentration of **TP0463518** and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizations: Pathways and Workflows

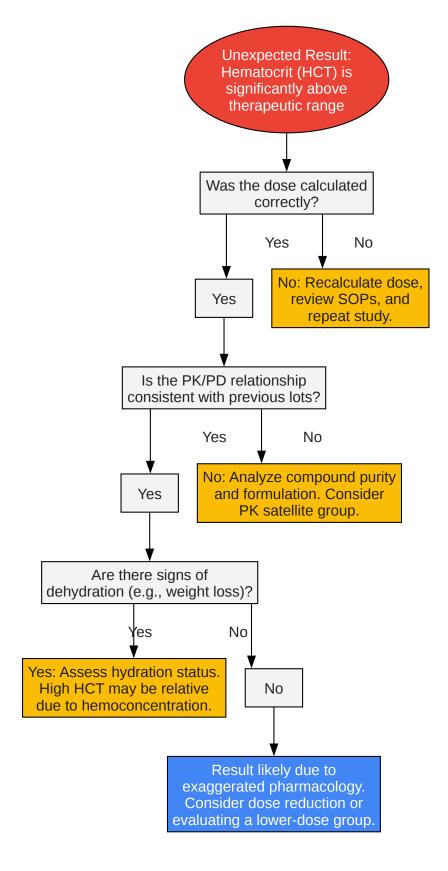












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